
1-Fluoro-4-(pent-4-YN-1-YL)benzene
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Description
1-Fluoro-4-(pent-4-YN-1-YL)benzene is a useful research compound. Its molecular formula is C11H11F and its molecular weight is 162.20 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-Fluoro-4-(pent-4-yn-1-yl)benzene, and how do reaction parameters affect yield?
The primary synthetic route involves Sonogashira coupling , a palladium-catalyzed cross-coupling between a halogenated aromatic compound (e.g., 1-fluoro-4-iodobenzene) and a terminal alkyne (pent-4-yn-1-ol derivatives). Key parameters include:
- Catalyst system : Pd(PPh₃)₂Cl₂ (0.01 mmol) and CuI (0.01 mmol) for alkyne activation .
- Solvent : Triethylamine or DMF, which acts as both solvent and base.
- Temperature : Room temperature for initiation, followed by heating at 333 K to drive the reaction . Yield optimization requires strict anhydrous conditions and inert atmospheres (N₂/Ar) to prevent alkyne oxidation.
Table 1 : Comparison of Sonogashira Coupling Conditions
Parameter | Example from Literature | Typical Range |
---|---|---|
Catalyst Loading (Pd) | 1 mol% | 0.5–2 mol% |
Reaction Time | 3–4 hours | 2–6 hours |
Yield | 83% | 70–90% |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals are observed?
- ¹H/¹³C NMR :
- Fluorine substituent : Deshielding of adjacent protons (e.g., aromatic protons near F show splitting due to ¹⁹F-¹H coupling) .
- Alkyne protons : Terminal alkyne protons (≡C-H) appear at δ 2.5–3.5 ppm in ¹H NMR .
Advanced Research Questions
Q. How can electronic deactivation by the fluorine substituent be mitigated during electrophilic aromatic substitution (EAS) of this compound?
The fluorine atom is a strong electron-withdrawing group, directing EAS to the meta position. Strategies include:
- Lewis Acid Catalysis : AlCl₃ or FeCl₃ polarizes electrophiles (e.g., nitronium ions) to enhance reactivity at deactivated positions .
- Directed Ortho-Metallation : Use of directing groups (e.g., -SiMe₃) to override fluorine’s meta-directing effect .
- High-Temperature Conditions : Thermal activation to overcome electronic deactivation barriers .
Q. What role does the alkyne moiety play in click chemistry applications, and how can reaction conditions be tailored for this compound?
The terminal alkyne enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. Methodological considerations:
- Catalyst : CuSO₄/NaAsc in t-BuOH:H₂O (1:1) at 25–50°C .
- Steric Effects : Bulky substituents on the alkyne may slow reactivity; microwave-assisted synthesis can accelerate reactions .
- Fluorine Compatibility : Fluorine’s electron-withdrawing nature does not inhibit CuAAC but may require extended reaction times.
Q. How do steric and electronic factors influence the regioselectivity of cross-coupling reactions involving this compound?
- Steric Hindrance : The pent-4-yn-1-yl group’s linear structure minimizes steric clashes, favoring coupling at the para position relative to fluorine .
- Electronic Effects : Fluorine’s -I effect activates the ring for nucleophilic substitution but deactivates it for electrophilic reactions. Palladium catalysts (e.g., Pd₂(dba)₃) with electron-rich ligands (XPhos) enhance oxidative addition to C-F bonds .
Table 2 : Reactivity Comparison of Substituents in Cross-Coupling
Substituent | Preferred Reaction Type | Yield Range |
---|---|---|
-C≡C-(pent-4-yn-1-yl) | Sonogashira Coupling | 70–90% |
-F | Nucleophilic Aromatic Sub. | 50–75% |
Q. Methodological Considerations for Data Contradictions
- Conflicting Reactivity Reports : Discrepancies in fluorinated aryl alkynes’ stability may arise from trace moisture or oxygen during synthesis. Always validate purity via GC-MS or HPLC .
- Divergent Spectroscopic Data : Solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) can shift NMR signals. Reference internal standards (e.g., TMS) for calibration .
Q. Key Physical Properties (Inferred from Analogues)
Property | Value (Analogous Compound) | Source |
---|---|---|
Boiling Point | ~287°C (for styryl analogs) | |
Density | ~1.12 g/cm³ | |
LogP | ~3.99 (hydrophobic alkyne) |
Properties
CAS No. |
391678-43-6 |
---|---|
Molecular Formula |
C11H11F |
Molecular Weight |
162.20 g/mol |
IUPAC Name |
1-fluoro-4-pent-4-ynylbenzene |
InChI |
InChI=1S/C11H11F/c1-2-3-4-5-10-6-8-11(12)9-7-10/h1,6-9H,3-5H2 |
InChI Key |
SVGWZAGWRRHKMJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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